An In-depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethyl)pyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Trifluoromethyl)pyrimidine serves as a crucial building block in medicinal chemistry, with its derivatives showing significant potential in drug discovery, notably as kinase inhibitors. The introduction of the trifluoromethyl group can significantly alter the physicochemical properties of the parent pyrimidine ring, influencing factors such as metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(trifluoromethyl)pyrimidine and its key derivatives. Due to the limited availability of experimental data for the parent compound, this guide incorporates both experimental data for its derivatives and computationally predicted values for the core structure. Detailed experimental protocols for the determination of these properties are also provided to aid researchers in their laboratory work.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 5-(trifluoromethyl)pyrimidine is scarce, the properties of its derivatives, along with predicted values for the parent compound, offer valuable insights.
Quantitative Data Summary
The following tables summarize the available experimental data for key derivatives of 5-(trifluoromethyl)pyrimidine and the predicted physicochemical properties for the parent compound.
Table 1: Physicochemical Properties of 5-(Trifluoromethyl)pyrimidine (Predicted)
| Property | Predicted Value | Method/Source |
| Molecular Formula | C₅H₃F₃N₂ | - |
| Molecular Weight | 148.09 g/mol | - |
| logP | 1.10 - 1.35 | SwissADME, ChemAxon |
| Aqueous Solubility (logS) | -1.5 to -2.0 | SwissADME, ChemAxon |
| pKa (most basic) | 0.5 - 1.5 | ChemAxon |
| pKa (most acidic) | > 14 | ChemAxon |
Note: Predicted values are estimations and should be confirmed by experimental methods.
Table 2: Experimental Physicochemical Properties of 5-(Trifluoromethyl)pyrimidine Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| 5-(Trifluoromethyl)pyrimidine | 176214-12-3 | C₅H₃F₃N₂ | 148.09 | Solid (N/A) | N/A | N/A | N/A |
| 2-Chloro-5-(trifluoromethyl)pyrimidine | 69034-12-4 | C₅H₂ClF₃N₂ | 182.53 | 48-52 | N/A | N/A | N/A |
| 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | 3932-97-6 | C₅HCl₂F₃N₂ | 216.98 | N/A | N/A | 1.609 (at 25 °C) | 1.475 (at 20 °C) |
| 2-(Chloromethyl)-5-(trifluoromethyl)pyrimidine | 944900-08-7 | C₆H₄ClF₃N₂ | 210.56 | N/A | 183 | N/A | N/A |
N/A: Not Available
Experimental Protocols
Accurate determination of physicochemical properties is crucial for drug development. The following are detailed, generalized protocols for key experiments.
Synthesis of 5-(Trifluoromethyl)pyrimidine Derivatives
The synthesis of 5-(trifluoromethyl)pyrimidine derivatives often involves a multi-step process. A general approach is the cyclocondensation of a trifluoromethyl-containing precursor with an appropriate amidine or related compound.
Protocol: General Synthesis of a 5-(Trifluoromethyl)pyrimidine Derivative
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted amidine hydrochloride (1.0 eq.) in a suitable solvent such as ethanol or isopropanol.
-
Base Addition: Add a base, for example, sodium ethoxide or potassium carbonate (1.1 - 2.0 eq.), to the solution and stir for 15-30 minutes at room temperature to generate the free amidine.
-
Condensation: To the reaction mixture, add the trifluoromethyl-containing β-dicarbonyl compound or its equivalent (1.0 eq.).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent. Purify the crude product by either recrystallization or column chromatography to obtain the pure 5-(trifluoromethyl)pyrimidine derivative.[1][2]
Purification Protocols
Protocol: Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them.[3][4]
Protocol: Column Chromatography
-
Stationary Phase Preparation: Pack a glass column with silica gel or alumina as the stationary phase, using a slurry packing method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The choice of eluent is typically guided by prior TLC analysis.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified compound.[5][6][7]
Physicochemical Property Determination
Protocol: Melting Point Determination [2][8][9]
-
Sample Preparation: Finely powder a small amount of the dry, purified solid.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample slowly (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.
Protocol: Boiling Point Determination (Micro Method) [1][4][10][11]
-
Sample Preparation: Place a small amount of the liquid sample into a small test tube or a fusion tube.
-
Capillary Insertion: Seal one end of a capillary tube and place it, open end down, into the liquid.
-
Heating: Attach the test tube to a thermometer and heat the assembly in a heating block or an oil bath.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
Measurement: Turn off the heat and observe the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. This temperature is the boiling point.
Protocol: pKa Determination (Potentiometric Titration) [6][12]
-
Solution Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent (often a mixture of water and an organic co-solvent like methanol or DMSO).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Protocol: logP Determination (Shake-Flask Method) [13][14][15]
-
Solvent Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS at pH 7.4) with n-octanol.
-
Partitioning: Accurately weigh a small amount of the compound and dissolve it in one of the phases. Add a known volume of the other phase to a flask.
-
Equilibration: Shake the flask for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Allow the two phases to separate completely, often aided by centrifugation.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Protocol: Aqueous Solubility Determination [16][17][18][19]
-
Equilibration: Add an excess amount of the solid compound to a known volume of water or a relevant buffer in a vial.
-
Shaking: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Concentration Measurement: Determine the concentration of the compound in the clear aqueous solution using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the aqueous solubility.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of 5-(trifluoromethyl)pyrimidine derivatives.
References
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- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 8. pennwest.edu [pennwest.edu]
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- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. LogP / LogD shake-flask method [protocols.io]
- 14. enamine.net [enamine.net]
- 15. researchgate.net [researchgate.net]
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